Cas no 152167-87-8 (6-Chloro-7-(trifluoromethyl)quinoline)

6-Chloro-7-(trifluoromethyl)quinoline 化学的及び物理的性質
名前と識別子
-
- 6-CHLORO-7-(TRIFLUOROMETHYL)QUINOLINE
- Quinoline, 6-chloro-7-(trifluoromethyl)-
- 6-Chloro-7-(trifluoromethyl)quinoline
-
- インチ: 1S/C10H5ClF3N/c11-8-4-6-2-1-3-15-9(6)5-7(8)10(12,13)14/h1-5H
- InChIKey: HHHNELTWYXLTRV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC2=CC=CN=C2C=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 231
- トポロジー分子極性表面積: 12.9
- 疎水性パラメータ計算基準値(XlogP): 3.7
6-Chloro-7-(trifluoromethyl)quinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229081-1g |
6-Chloro-7-(trifluoromethyl)quinoline |
152167-87-8 | 97% | 1g |
$406 | 2022-09-02 | |
Chemenu | CM229081-1g |
6-Chloro-7-(trifluoromethyl)quinoline |
152167-87-8 | 97% | 1g |
$383 | 2021-08-04 | |
Alichem | A189009560-250mg |
6-Chloro-7-(trifluoromethyl)quinoline |
152167-87-8 | 95% | 250mg |
$164.00 | 2022-04-02 | |
Alichem | A189009560-1g |
6-Chloro-7-(trifluoromethyl)quinoline |
152167-87-8 | 95% | 1g |
$401.80 | 2022-04-02 |
6-Chloro-7-(trifluoromethyl)quinoline 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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6-Chloro-7-(trifluoromethyl)quinolineに関する追加情報
6-Chloro-7-(trifluoromethyl)quinoline (CAS No. 152167-87-8): Properties, Applications, and Market Insights
6-Chloro-7-(trifluoromethyl)quinoline (CAS No. 152167-87-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This quinoline derivative features a unique combination of chloro and trifluoromethyl substituents, making it a valuable intermediate for synthesizing biologically active molecules. With the growing demand for fluorinated compounds in drug discovery, this chemical has become a focal point for researchers exploring novel therapeutic agents.
The molecular structure of 6-Chloro-7-(trifluoromethyl)quinoline consists of a quinoline backbone with strategic substitutions at the 6 and 7 positions. The presence of the trifluoromethyl group (-CF3) enhances the compound's lipophilicity and metabolic stability, properties highly sought after in medicinal chemistry. Recent studies highlight its potential as a building block for kinase inhibitors and antimicrobial agents, addressing current challenges in antibiotic resistance and targeted cancer therapies.
In the agrochemical sector, 6-Chloro-7-(trifluoromethyl)quinoline derivatives have shown promise as crop protection agents. The compound's structural features contribute to improved pesticidal activity while maintaining environmental safety profiles—a critical consideration in modern sustainable agriculture. Manufacturers are increasingly incorporating this intermediate into next-generation formulations that meet stringent regulatory requirements.
The synthesis of 6-Chloro-7-(trifluoromethyl)quinoline typically involves multi-step processes including halogenation reactions and nucleophilic substitutions. Advanced purification techniques such as column chromatography and recrystallization ensure high purity levels (>98%) required for pharmaceutical applications. Analytical characterization using HPLC, NMR spectroscopy, and mass spectrometry confirms the compound's structural integrity.
Market trends indicate growing demand for 6-Chloro-7-(trifluoromethyl)quinoline across North America, Europe, and Asia-Pacific regions. Pharmaceutical companies are particularly interested in its potential for developing JAK inhibitors and BTK inhibitors—two hot topics in autoimmune disease and oncology research. The compound's versatility also extends to materials science, where it serves as a precursor for organic electronic materials.
Storage and handling of 6-Chloro-7-(trifluoromethyl)quinoline require standard laboratory precautions. The compound demonstrates good stability under recommended conditions (room temperature, protected from moisture), though prolonged exposure to light should be avoided. Researchers appreciate its favorable solubility profile in common organic solvents like DMSO and dichloromethane, facilitating various synthetic applications.
Recent patent filings reveal innovative applications of 6-Chloro-7-(trifluoromethyl)quinoline derivatives in photodynamic therapy and fluorescence probes. These developments align with current interests in theranostic agents that combine diagnostic and therapeutic functions. The compound's structure-activity relationships continue to be explored through computational modeling and high-throughput screening approaches.
Quality control protocols for 6-Chloro-7-(trifluoromethyl)quinoline emphasize rigorous testing for residual solvents and heavy metals, particularly when intended for pharmaceutical use. Leading suppliers provide comprehensive certificates of analysis and stability data to support regulatory submissions. The compound's shelf life typically exceeds 24 months when stored properly in amber glass containers.
Environmental considerations surrounding 6-Chloro-7-(trifluoromethyl)quinoline production have led to improved synthetic routes with reduced waste generation. Green chemistry principles are being applied to optimize atom economy and minimize hazardous byproducts. These advancements address growing concerns about sustainable chemical manufacturing while maintaining cost competitiveness.
The global supply chain for 6-Chloro-7-(trifluoromethyl)quinoline remains robust, with multiple GMP-compliant manufacturers offering kilogram-scale quantities. Custom synthesis services are available for researchers requiring specific isotopic labeling or structural modifications. Price stability has been maintained despite fluctuations in raw material costs, making this intermediate accessible for both academic and industrial research programs.
Future research directions for 6-Chloro-7-(trifluoromethyl)quinoline include exploration of its metal-organic frameworks (MOFs) applications and potential in catalysis. The compound's electron-withdrawing characteristics make it particularly interesting for designing novel ligand systems in coordination chemistry. These emerging applications demonstrate the continuing relevance of this versatile quinoline derivative in cutting-edge scientific investigations.
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